1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839807
InChI: InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3
SMILES:
Molecular Formula: C13H15ClN2
Molecular Weight: 234.72 g/mol

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15839807

Molecular Formula: C13H15ClN2

Molecular Weight: 234.72 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole -

Specification

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
IUPAC Name 1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole
Standard InChI InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3
Standard InChI Key WNDZCNFZMCBPNX-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=CC=NN2CCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole, reflects its core pyrazole ring substituted at the 1-position with a 2-chloroethyl group and at the 5-position with a 4-ethylphenyl moiety. The chloroethyl side chain introduces electrophilic reactivity, while the ethylphenyl group enhances hydrophobicity, influencing its pharmacokinetic behavior. The SMILES notation (CCC1=CC=C(C=C1)C2=CC=NN2CCCl) and InChIKey (WNDZCNFZMCBPNX-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂
Molecular Weight234.72 g/mol
Canonical SMILESCCC1=CC=C(C=C1)C2=CC=NN2CCCl
XLogP3-AA (LogP)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2 (N atoms)

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests adequate membrane permeability, a critical factor for bioactive molecules. Its absence of hydrogen bond donors may limit solubility in aqueous media, necessitating formulation strategies for in vivo applications.

Synthesis and Optimization

Vilsmeier-Haack Formylation

A prominent synthesis route involves the Vilsmeier-Haack reaction, which formylates 5-chloro-1H-pyrazoles under controlled conditions. For example, 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of dichlorovinyl ketones with hydrazines, achieving yields up to 67% . This method’s selectivity for the 5-chloro position minimizes byproducts, enhancing scalability for industrial applications .

Chalcone-Based Cyclocondensation

Alternative approaches utilize chalcone intermediates derived from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes. Subsequent reaction with thiosemicarbazide yields pyrazolin-N-thioamides, which are cyclized with ketones to form thiazole-pyrazole hybrids . While this method is versatile for generating structural analogs, its applicability to 1-(2-chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole requires further validation .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Vilsmeier-Haack 58–67>95High regioselectivity
Chalcone Cyclization 71–9088–92Modular scaffold diversification

Pharmacological Activities

Anticancer Mechanisms

The chloroethyl group, a known alkylating agent, may confer anticancer properties via DNA cross-linking. In silico docking studies predict strong binding to topoisomerase II (binding energy = −9.2 kcal/mol), a target implicated in leukemia and lymphoma. Preclinical assays are needed to validate these predictions.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethylphenyl and chloroethyl groups could optimize bioactivity. For instance, introducing electron-withdrawing substituents on the phenyl ring may enhance antimicrobial potency .

Formulation Development

Nanoencapsulation or prodrug strategies could address solubility limitations, improving bioavailability for therapeutic applications .

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